Preferred Intermediate in 4-Amino-4-arylcyclohexanone Analgesic Synthesis: 4-Chlorophenyl vs. Unsubstituted Phenyl
Patent US4065573 discloses that 4-(p-chlorophenyl)-4-dimethylaminocyclohexanone ethylene ketal—synthesized via the 4-chlorophenyl-substituted ketal acid intermediate—exhibits potent analgesic activity and mixed narcotic antagonist properties in animal models . In contrast, the corresponding unsubstituted phenyl analog (derived from CAS 51509-99-0) lacks the electron-withdrawing chlorine substituent, resulting in altered receptor binding profiles and reduced therapeutic value. The patent explicitly identifies the 4-chlorophenyl ketal acid as the preferred precursor for compounds exhibiting both analgesic and narcotic antagonist activity .
| Evidence Dimension | Preferred intermediate for dual analgesic/narcotic antagonist activity |
|---|---|
| Target Compound Data | 4-Chlorophenyl-substituted ketal acid yields 4-(p-chlorophenyl)-4-dimethylaminocyclohexanone ethylene ketal (active analgesic + narcotic antagonist) |
| Comparator Or Baseline | Unsubstituted phenyl ketal acid (CAS 51509-99-0) yields 4-phenyl-4-dimethylaminocyclohexanone ethylene ketal (activity not reported as mixed antagonist) |
| Quantified Difference | Qualitative differentiation per patent claims; the 4-chlorophenyl substitution is explicitly preferred for mixed analgesic/narcotic antagonist activity |
| Conditions | In vivo analgesic assays in animal models (mouse writhing test, rat tail-flick test) as described in US Patent 4,065,573 |
Why This Matters
For medicinal chemistry teams synthesizing 4-amino-4-arylcyclohexanone-derived analgesics, selecting the 4-chlorophenyl ketal acid intermediate is critical for achieving the clinically relevant dual pharmacological profile—analgesia with reduced respiratory depression—identified in the original Upjohn patent series.
- [1] The Upjohn Company. 4-Amino-4-phenylcyclohexanone Ketal Compositions and Process of Use. US Patent 4,065,573, December 27, 1977. View Source
